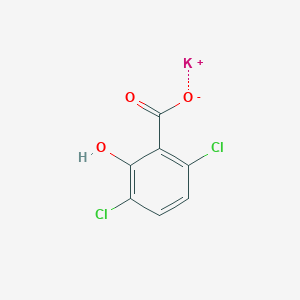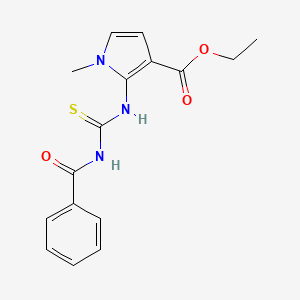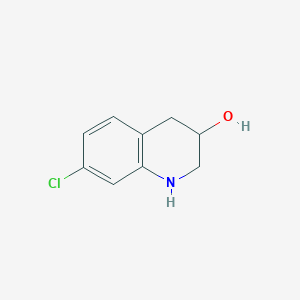
Perfluorophenyl 4-(methyldisulfanyl)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perfluorophenyl 4-(methyldisulfanyl)pentanoate is a fluorinated organic compound known for its unique chemical properties. The presence of the perfluorophenyl group imparts significant stability and reactivity to the molecule, making it valuable in various scientific and industrial applications. This compound is characterized by its high electronegativity and ability to participate in diverse chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Perfluorophenyl 4-(methyldisulfanyl)pentanoate typically involves the thiolation of trimethyl(perfluorophenyl)silanes and thiosulfonates. This reaction is catalyzed by the organic superbase t-Bu-P4, which facilitates the formation of the perfluorophenyl-sulfur bond under mild, metal-free conditions. Yields of up to 97% have been reported using this method .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Perfluorophenyl 4-(methyldisulfanyl)pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the disulfide bond to thiols.
Substitution: The perfluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted aromatic compounds.
Applications De Recherche Scientifique
Perfluorophenyl 4-(methyldisulfanyl)pentanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential in bioconjugation and as a probe for studying biological systems.
Medicine: Explored for its potential in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Perfluorophenyl 4-(methyldisulfanyl)pentanoate involves its ability to interact with various molecular targets through its perfluorophenyl and disulfide groups. The perfluorophenyl group can engage in π-π interactions, while the disulfide bond can undergo redox reactions, making it a versatile compound in both chemical and biological contexts .
Comparaison Avec Des Composés Similaires
Similar Compounds
Perfluorophenyl Substituted β-Diketone: Known for its unique π-π interactions and stability.
Perfluorophenyl Substituted Triketone: Exhibits similar chemical properties and applications.
Uniqueness
Perfluorophenyl 4-(methyldisulfanyl)pentanoate stands out due to its combination of a perfluorophenyl group and a disulfide bond, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring both chemical robustness and versatility .
Propriétés
Formule moléculaire |
C12H11F5O2S2 |
|---|---|
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
(2,3,4,5,6-pentafluorophenyl) 4-(methyldisulfanyl)pentanoate |
InChI |
InChI=1S/C12H11F5O2S2/c1-5(21-20-2)3-4-6(18)19-12-10(16)8(14)7(13)9(15)11(12)17/h5H,3-4H2,1-2H3 |
Clé InChI |
WGOUABRGQHJWCP-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)SSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine](/img/structure/B12311774.png)
![N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)acetamide](/img/structure/B12311779.png)


![N-[(1-benzylpiperidin-4-yl)methyl]naphthalene-2-carboxamide](/img/structure/B12311790.png)

![methyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate](/img/structure/B12311806.png)







